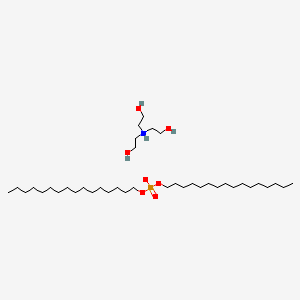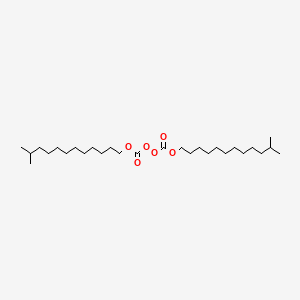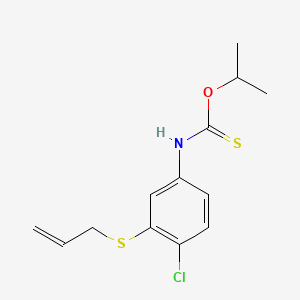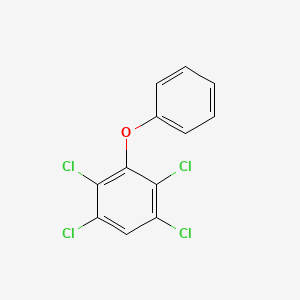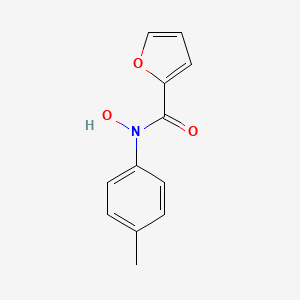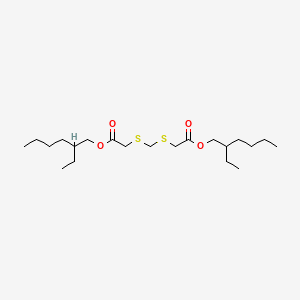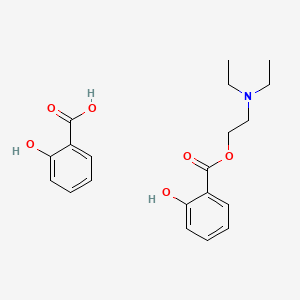
Einecs 245-742-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 245-742-8, also known as Antioxidant 245, is a hindered phenolic compound widely used in various industries. It is primarily utilized as an antioxidant in polymers to protect against thermal oxidative degradation. This compound is known for its efficiency, minimal energy consumption, and eco-friendliness in its production and application .
Vorbereitungsmethoden
The preparation of Antioxidant 245 involves a catalyzed transesterification reaction. Initially, Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate and triethylene glycol are mixed in a reactor to create an initial mixture. A catalyst is then added, and the temperature is raised to trigger the transesterification reaction. . This method is straightforward, efficient, and aligns with the principles of green chemistry.
Analyse Chemischer Reaktionen
Antioxidant 245 undergoes various chemical reactions, including oxidation and reduction. It is known for its ability to scavenge free radicals and inhibit oxidation reactions, making it an essential component for polymer stabilization . Common reagents used in these reactions include catalysts for the transesterification process. The major products formed from these reactions are stable polymer materials with extended service life and maintained physical properties .
Wissenschaftliche Forschungsanwendungen
Antioxidant 245 has a wide range of scientific research applications. In chemistry, it is used as a stabilizer in polymers to prevent thermal oxidative degradation. In biology and medicine, it is studied for its potential antioxidant properties and its ability to scavenge free radicals. In the industry, it is used in the production of various polymer materials, contributing to their stability and longevity .
Wirkmechanismus
The mechanism of action of Antioxidant 245 involves its ability to scavenge free radicals and inhibit oxidation reactions. Its unique molecular structure allows it to interact with free radicals, neutralizing them and preventing oxidative damage to polymer materials . This action helps in extending the service life of polymers and maintaining their physical properties.
Vergleich Mit ähnlichen Verbindungen
Antioxidant 245 is unique in its efficiency and eco-friendliness. Similar compounds include other hindered phenolic antioxidants used in polymer stabilization, such as Irganox 1010 and Irganox 1076. These compounds also function as antioxidants, but Antioxidant 245 is noted for its minimal energy consumption and alignment with
Eigenschaften
CAS-Nummer |
23565-36-8 |
|---|---|
Molekularformel |
C20H25NO6 |
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 2-hydroxybenzoate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H19NO3.C7H6O3/c1-3-14(4-2)9-10-17-13(16)11-7-5-6-8-12(11)15;8-6-4-2-1-3-5(6)7(9)10/h5-8,15H,3-4,9-10H2,1-2H3;1-4,8H,(H,9,10) |
InChI-Schlüssel |
YYNGLQIOTDSHAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=CC=C1O.C1=CC=C(C(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


